Purine, 2-methyl-

Descripción

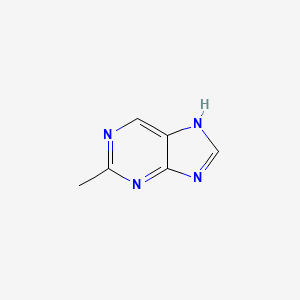

Structure

3D Structure

Propiedades

Número CAS |

934-23-6 |

|---|---|

Fórmula molecular |

C6H6N4 |

Peso molecular |

134.14 g/mol |

Nombre IUPAC |

2-methyl-7H-purine |

InChI |

InChI=1S/C6H6N4/c1-4-7-2-5-6(10-4)9-3-8-5/h2-3H,1H3,(H,7,8,9,10) |

Clave InChI |

KMEBCRWKZZSRRT-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=C2C(=N1)N=CN2 |

Origen del producto |

United States |

Advanced Synthetic Strategies for Purine, 2 Methyl and Its Analogues

De Novo Synthesis Approaches via Ring Closure Reactions

Exploration of Diverse Substrates and Optimized Reaction Conditions

The construction of the purine (B94841) core, including specifically substituted derivatives like 2-methylpurine, often relies on de novo synthesis strategies that build the fused pyrimidine-imidazole ring system from simpler acyclic precursors. A foundational method in purine synthesis is the Traube purine synthesis, which typically involves the condensation of an amine-substituted pyrimidine (B1678525) with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole (B134444) ring wikipedia.org.

While the precise de novo synthesis of Purine, 2-methyl- from very basic building blocks is not extensively detailed in the provided literature snippets, the general principle involves utilizing precursors that can introduce the methyl group at the desired C-2 position during the ring-forming process. This would necessitate starting with pyrimidine derivatives that already incorporate the methyl substituent or a functional group that can be readily converted to a methyl group. The optimization of substrates and reaction conditions for such specific de novo syntheses is crucial for achieving efficient and selective formation of the 2-methylpurine scaffold. Research into pyrimidine synthesis itself provides insights into the types of precursors that can be employed, such as those involving condensation of amidines, ureas, or thioureas with 1,3-bifunctional three-carbon fragments wikipedia.orgresearchgate.netbu.edu.eg.

Regioselective and Stereoselective Functionalization of the Purine Scaffold

The purine ring system presents multiple reactive sites, making regioselective and stereoselective functionalization a significant synthetic challenge. For instance, alkylation reactions on the purine scaffold can lead to mixtures of isomers, with alkylation typically occurring at the N7 or N9 positions of the imidazole ring. The N9 position is generally favored thermodynamically ub.eduacs.org.

Achieving high regioselectivity often requires careful control over reaction parameters, including the choice of base, solvent, temperature, and the use of protecting groups. Microwave irradiation, for example, has been shown to influence the regioselectivity of N-alkylation reactions, potentially favoring specific isomers and reducing the formation of unwanted byproducts ub.edu. Furthermore, substituents already present on the purine ring, such as at the C6 position, can significantly impact the regioselectivity of subsequent functionalization reactions, as observed in the tert-butylation of certain 6-substituted purines acs.org. Strategies employing directing groups or specific catalytic systems are also employed to guide functionalization to desired positions on the purine scaffold, enabling the synthesis of complex analogues acs.orgrsc.orguio.no.

Substituent Modification Strategies for Purine, 2-methyl- Derivatization

Conversion from Thiol Derivatives (e.g., 2-methylpurine-6-thiol)

A common strategy for modifying purine structures involves the conversion of thiol (-SH) groups into other functionalities, such as hydrogen atoms via desulfurization. Specifically, 2-methylpurine-6-thiol can be effectively converted to Purine, 2-methyl- through reductive desulfurization.

The use of Raney nickel is a well-established method for this transformation. Treatment of 2-methylpurine-6-thiol with Raney nickel in water under reflux conditions for one hour has been reported to yield Purine, 2-methyl- with a reported yield of 40% thieme-connect.de. This method provides a direct route to the target compound from its thiol precursor.

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

| 2-methylpurine-6-thiol | Raney Ni, H₂O, reflux, 1 h | 2-methylpurine | 40 | thieme-connect.de |

Microwave-Assisted Methodologies for Methylated Purines

Microwave irradiation has become an indispensable tool in modern organic synthesis, offering significant advantages such as accelerated reaction rates, improved yields, and enhanced selectivity compared to conventional heating methods ub.eduresearchgate.netnih.govresearchgate.net. This technology has been particularly beneficial in the synthesis of purine derivatives.

For methylated purines, microwave-assisted synthesis has been employed to efficiently prepare 6-methylpurines. For example, a facile and efficient method involves the microwave-assisted synthesis of 6-methylpurines from various 6-halopurine derivatives and ethyl acetoacetate, typically completing the reaction in under 10 minutes with high to excellent yields researchgate.net. Furthermore, microwave irradiation has been shown to improve the regioselectivity of N-alkylation reactions on purines. The regioselective N-alkylation of purines with methyl bromide, for instance, using tetrabutylammonium (B224687) hydroxide (B78521) under microwave conditions, leads to improved yields and reduced reaction times compared to classical heating methods ub.edu. Microwave technology also facilitates the synthesis of other methylated purine derivatives and their nucleosides, often under milder conditions researchgate.netrsc.org.

| Reaction Type | Substrates/Reagents | Conditions | Product Type | Yield (%) | Reference |

| Microwave-assisted synthesis | 6-halopurine derivatives, ethyl acetoacetate, base (e.g., K₂CO₃) | DMSO, MW: 200 W, 80 °C, 10 min | 6-methylpurines | 90-93 | researchgate.net |

| Microwave-assisted regioselective N-alkylation | Purines, methyl bromide, tetrabutylammonium hydroxide | Optimized conditions (e.g., 60 °C for 30 min) | N9-methylated purines | High | ub.edu |

| Microwave-assisted synthesis | 6-chloropurine (B14466) or 2-acetamido-6-chloropurine, sugar residues | Optimized conditions | Purine nucleosides | Varies | rsc.org |

Synthetic Routes to 2-Substituted Purine Analogues (e.g., 6-chloro-2-methylpurine)

The synthesis of Purine, 2-methyl- analogues, particularly those with modifications at other positions of the purine ring, is crucial for structure-activity relationship studies. A prominent example is the synthesis of 6-chloro-2-methylpurine.

One effective strategy for accessing 2-substituted purine analogues, such as 6-chloro-2-methylpurine, involves employing transition metal-catalyzed cross-coupling reactions. For instance, iron- or palladium-catalyzed cross-coupling reactions of 2,6-dichloropurines with methyl Grignard reagents (e.g., methylmagnesium chloride) or trimethylaluminum (B3029685) have been developed to regioselectively yield 2-chloro-6-methylpurines acs.org. Similarly, Suzuki-Miyaura reactions, utilizing arylboronic acids, can introduce aryl substituents at the C-2 position, leading to analogues like 6-methyl-2-phenylpurines acs.org.

Alternative routes involve the functionalization of existing purine bases. For example, Purine, 6-methyl- can be synthesized from 6-chloropurine beilstein-journals.org. The synthesis of 6-chloro-2-methylpurine itself can be achieved through the direct chlorination of a 2-methylpurine precursor using reagents like phosphorus oxychloride (POCl₃) under reflux conditions, followed by purification vulcanchem.com. Other 2-substituted purine analogues, such as 2-fluoro- and 2-chloro-purine methylenecyclopropane (B1220202) derivatives, have been synthesized for biological evaluation nih.gov. Additionally, sophisticated analogues like 3'-deoxy-3'-fluoro-6-methylpurine riboside and 3'-fluororibose 2-chloro/2-aminopurine (B61359) nucleosides have been prepared using cross-coupling methodologies beilstein-journals.orgd-nb.info.

| Target Analogue | Starting Material(s) | Key Reaction/Catalyst | Conditions | Yield (%) | Reference |

| 2-chloro-6-methylpurine | 2,6-dichloropurine (B15474) | Fe- or Pd-catalyzed cross-coupling with methyl Grignard reagent or trimethylaluminum | THF, 50-75 °C | Good | acs.org |

| 6-methyl-2-phenylpurine | 2,6-dichloropurine | Suzuki-Miyaura reaction with arylboronic acids | Varies | Varies | acs.org |

| 6-chloro-2-methylpurine | 6-methylpurine (B14201) | Chlorination (e.g., POCl₃) | Reflux | Varies | vulcanchem.com |

| 3'-deoxy-3'-fluoro-6-methylpurine riboside | 6-methylpurine, 3'-fluoro-sugar | Silylation, Glycosylation | BSA, DBU, TMSOTf | 78 | beilstein-journals.org |

| 2-chloro-3'-deoxy-3'-fluororiboside | 2-amino-6-chloropurine, 3'-fluoro-sugar | Glycosylation, Deprotection | DBU, TMSOTf, NH₃/MeOH | 78 (protected), 85 (deprotected) | beilstein-journals.orgd-nb.info |

Compound List:

Purine, 2-methyl-

2-methylpurine-6-thiol

6-chloro-2-methylpurine

2,6-dichloropurine

6-methylpurine

6-halopurine derivatives

2-fluoro-purine methylenecyclopropane derivatives

2-chloro-purine methylenecyclopropane derivatives

3'-deoxy-3'-fluoro-6-methylpurine riboside

3'-fluororibose 2-chloro/2-aminopurine nucleosides

6-methyl-2-phenylpurine

Spectroscopic and Theoretical Characterization of Purine, 2 Methyl Molecular States

Nuclear Magnetic Resonance Spectroscopy in Solution State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For Purine (B94841), 2-methyl-, NMR studies have been instrumental in understanding its protonation states, potential for covalent modifications, and the formation of intermediate species.

Studies involving Purine, 2-methyl- in strongly basic media, such as liquid ammonia (B1221849) with potassium amide, have revealed the formation of anionic sigma complexes. While direct evidence for cationic species or covalent hydration phenomena specifically for 2-methylpurine in the context of NMR is not explicitly detailed in the provided search results, related purine chemistry indicates that protonation can significantly alter NMR chemical shifts. For instance, changes in 13C NMR chemical shifts of purine itself are observed upon protonation, with carbons adjacent to the protonated nitrogen shifting upfield, and carbons adjacent to the deprotonated nitrogen shifting downfield researchgate.net. This general behavior suggests that similar shifts would be expected for 2-methylpurine upon protonation, providing a means to identify cationic forms if they are stable enough to be observed.

Research has demonstrated that Purine and 2-methylpurine can form anionic sigma complexes when treated with potassium amide in liquid ammonia researchgate.netwur.nlresearchgate.net. Low-temperature NMR spectroscopy has been employed to observe these anionic species, indicating the addition of the amide ion to the purine ring system, forming a sigma-adduct researchgate.netwur.nl. Specifically, in solutions of purine and 2-methylpurine in potassium amide-liquid ammonia, an anionic sigma complex at position 6 has been identified researchgate.netwur.nlresearchgate.net. This formation is attributed to the nucleophilic attack of the amide ion, stabilizing the resulting anionic species through resonance researchgate.net.

Investigations into Molecular Interactions of Purine, 2 Methyl Analogues with Biological Systems

Interactions with Nucleic Acids and Components

The structural modifications of purine (B94841) bases, such as methylation, can significantly influence their behavior within nucleic acid structures and their base-pairing properties.

Integration into Oligonucleotide Structures

Methylation of purine bases can confer desirable characteristics to oligonucleotides, impacting their stability and resistance to degradation. While direct incorporation studies specifically for "Purine, 2-methyl-" into synthetic oligonucleotides are not extensively detailed in the reviewed literature, related modifications provide insight. For instance, the incorporation of 2'-O-methylated purines into oligonucleotides has been shown to enhance duplex stability. These modifications result in an RNA-like conformation, which generally leads to higher melting temperatures (Tm) compared to unmodified DNA or DNA/RNA hybrids. For example, the presence of 2'-O-methyl nucleotides in an oligonucleotide can increase the Tm of its duplex with RNA by approximately 1.3°C per residue added genelink.com. Furthermore, 2'-O-methyl modifications contribute to increased nuclease resistance, a critical feature for therapeutic oligonucleotides genelink.comgoogle.com. Studies involving "methylpurine-DNA" also indicate the use of such modified bases in oligonucleotide synthesis ox.ac.uk.

Table 1: Impact of 2'-O-Methyl Modifications on Oligonucleotide Duplex Stability

| Modification Type | Duplex Stability (Tm Increase) | Nuclease Resistance |

| 2'-O-Methyl | Increased (approx. 1.3°C/residue) | Increased |

Research on Non-Canonical Base Pairing Properties of Methylated Purines

Methylation at specific positions on the purine ring can alter its base-pairing capabilities. Research on 2-methylguanine (m²G), a derivative where a methyl group is attached to the C2 position of guanine, indicates that this modification does not disrupt canonical Watson-Crick base pairing with cytosine (m²G-C) researchgate.net. However, m²G has also been observed to form non-canonical base pairs, such as m²G·A and m²G·U researchgate.net. The methyl group's ability to adopt different rotameric states (s-cis or s-trans) can influence the energetic stability of these pairings researchgate.net. Studies on 6-methylpurine (B14201) have also investigated its self-association in aqueous solutions, suggesting its propensity for intermolecular interactions acs.org. Modifications to nucleobases, including methylation, are known to play a role in forming alternative, non-canonical helical structures in nucleic acids researchgate.net.

Enzyme and Protein Modulatory Activities

Methylated purine derivatives have been investigated for their ability to modulate the activity of various enzymes and proteins.

Modulation of Nucleoside Deoxyribosyltransferase Activity

Nucleoside 2′-deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of the 2′-deoxyribose moiety between nucleobases. Research has identified 2′-deoxy-6-methylpurine riboside (d6MetPRib) as a substrate for the type II 2′-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT) mdpi.com. The enzymatic activity of LdNDT on d6MetPRib was found to be significantly enhanced, by up to 30-fold, in the presence of an acceptor nucleobase mdpi.com. This highlights how specific purine modifications can influence substrate recognition and catalytic efficiency in NDT enzymes. Other studies have focused on engineering NDT enzymes to improve their activity with various nucleoside analogues, including modified deoxyribonucleosides biorxiv.orgcsic.esresearchgate.netnih.gov.

Table 2: Nucleoside Deoxyribosyltransferase Activity with a Methylated Purine Analogue

| Enzyme | Substrate Analogue | Condition | Observed Effect | Reference |

| Lactobacillus delbrueckii NDT (LdNDT) | 2′-deoxy-6-methylpurine riboside | Presence of an acceptor nucleobase | Activity increased up to 30-fold | mdpi.com |

Inhibition of Bacterial Adenylate Cyclase Toxins (e.g., Bordetella pertussis)

Bacterial adenylate cyclase (AC) toxins, such as those produced by Bordetella pertussis (CyaA) and Bacillus anthracis (Edema Factor, EF), are virulence factors that convert ATP to cyclic AMP (cAMP) within host cells uochb.cznih.govmdpi.com. Research into inhibitors of these toxins has identified various classes of compounds. For instance, novel acyclic nucleoside phosphonates (ANPs) have been synthesized and shown to act as submicromolar inhibitors of bacterial ACs uochb.cz. Specific inhibitors targeting the catalytic site of EF and CyaA have also been discovered, including a quinazoline (B50416) compound that inhibits EF and CyaA with a Ki of approximately 20 µM, without affecting host ACs nih.gov. However, the reviewed literature does not specifically detail the inhibitory activity of Purine, 2-methyl- against Bordetella pertussis adenylate cyclase toxin or related bacterial ACs.

Ecto-5'-Nucleotidase (CD73) Inhibitory Research

Ecto-5'-nucleotidase (CD73) is an enzyme crucial for the generation of extracellular adenosine, playing a role in immune regulation and cancer progression plos.orgoatext.com. Inhibitors of CD73 are of interest for therapeutic applications, particularly in oncology. Studies have explored modifications at the 2-position of purine nucleobases to develop potent CD73 inhibitors. For example, derivatives such as 2-iodo- and 2-chloro-adenosine-5′-O-[(phosphonomethyl)phosphonic acid] have demonstrated significant inhibitory activity against human CD73, exhibiting Ki values in the low nanomolar range (3-6 nM) researchgate.net. These findings suggest that substitutions at the 2-position of the purine ring can confer potent CD73 inhibitory properties. While direct studies on Purine, 2-methyl- as a CD73 inhibitor were not identified in the reviewed literature, the success with other 2-substituted purine analogues indicates a potential avenue for investigation.

Methodological Applications of Purine, 2 Methyl in Biochemical and Genetic Research

Development of Genetic Exchange Systems in Microorganisms (e.g., Methanosarcina acetivorans)

The development and application of genetic exchange systems in microorganisms are crucial for understanding gene function, engineering metabolic pathways, and creating novel biotechnological tools. Purine (B94841) analogs, such as Purine, 2-methyl-, play a significant role in these methodologies by acting as selective agents. In archaea like Methanosarcina acetivorans, genetic manipulation often relies on systems that allow for the introduction, modification, or removal of specific genes from the genome.

A key component in many genetic manipulation strategies for Methanosarcina species involves the hypoxanthine (B114508) phosphoribosyltransferase (Hpt) enzyme, which is involved in purine salvage pathways nih.govresearchgate.netasm.org. Wild-type M. acetivorans exhibits sensitivity to certain purine analogs, including 2-methylpurine (2MP), which can inhibit growth at low concentrations, around 2 μg/ml nih.gov. This sensitivity is exploited in genetic engineering. For instance, strains engineered to be resistant to toxic purine analogs, often through mutations in the hpt gene, can be selected for. Conversely, strains carrying a functional hpt gene can be eliminated by exposure to these analogs, serving as a counterselection mechanism researchgate.netasm.org.

The use of 2-methylpurine as a selective agent facilitates the development of markerless genetic exchange systems. These systems are vital for creating precise genetic modifications without leaving behind antibiotic resistance genes or other markers that could interfere with downstream experiments or applications nih.govresearchgate.net. By employing a strategy that involves the integration and subsequent excision of DNA constructs, often mediated by homologous recombination, researchers can generate strains with specific gene deletions or insertions. The selection for or against the hpt gene, using purine analogs like 2-methylpurine or 8-aza-2,6-diaminopurine (8ADP), is a critical step in isolating the desired recombinant strains nih.govresearchgate.netbiorxiv.org.

Table 1: Sensitivity of Methanosarcina acetivorans to Purine Analogs

| Organism/Strain | Purine Analog | Approximate Toxic Concentration | Mechanism of Resistance/Sensitivity | Reference |

| Methanosarcina acetivorans (Wild Type) | 2-methylpurine (2MP) | ~2 μg/ml | Sensitive; interferes with purine salvage via Hpt | nih.gov |

| Methanosarcina acetivorans (Wild Type) | 8-aza-2,6-diaminopurine (8ADP) | ~2 μg/ml | Sensitive; interferes with purine salvage via Hpt | nih.gov |

| Methanosarcina acetivorans (hpt1::mini-mar mutant) | 2-methylpurine (2MP) | Higher than wild type | Resistant; hpt gene lesion | nih.gov |

| Methanosarcina acetivorans (hpt1::mini-mar mutant) | 8-aza-2,6-diaminopurine (8ADP) | Higher than wild type | Resistant; hpt gene lesion | nih.govresearchgate.net |

Use as Analogues in Metabolic Pathway Studies and Resistance Selection

Purine analogs like Purine, 2-methyl- are instrumental in elucidating metabolic pathways, particularly those involved in purine biosynthesis and salvage. These compounds can be incorporated into cellular metabolism, often leading to toxic effects or altered growth phenotypes, which then serve as indicators for specific metabolic states or genetic mutations.

The principle behind using purine analogs in metabolic studies is to exploit the specificity of enzymes involved in purine metabolism. For instance, the hypoxanthine phosphoribosyltransferase (Hpt) enzyme, crucial for the purine salvage pathway, can utilize certain purine analogs as substrates. When these analogs are metabolized, they can lead to the accumulation of toxic intermediates or interfere with essential cellular processes, such as DNA synthesis, thereby inhibiting growth nih.govresearchgate.netasm.orgmdpi.com.

Compound List:

Purine, 2-methyl-

Hypoxanthine phosphoribosyltransferase (Hpt)

8-aza-2,6-diaminopurine (8ADP)

6-methylpurine (B14201) (6-MP)

Advanced Analytical Techniques for Characterization and Detection in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed in research for the identification and quantification of volatile and semi-volatile compounds within complex mixtures. Studies have utilized GC-MS for the detection and profiling of various organic compounds, including purine (B94841) derivatives.

Research Findings: In the field of metabolomics, GC-MS, often coupled with sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME), has been instrumental in analyzing volatile organic compounds (VOCs) and non-volatile metabolites. Research investigating fungal metabolites and their role in differentiating biological states has identified "1H-Purine, 2-Methyl-" (a synonym for Purine, 2-methyl-) as a detected compound msstate.edu. This analysis was part of a study aiming to distinguish between different fungal morphologies, where the presence and relative abundance of specific metabolites, including 2-methylpurine, contributed to the statistical differentiation of sample groups.

The analytical setup typically involves a gas chromatograph for separating compounds based on their physical and chemical properties, interfaced with a mass spectrometer for their identification and quantification. In one such study, "1H-Purine, 2-Methyl-" was characterized with a Variable Importance in Projection (VIP) score of 1.645 and a p-value of 4.100E-06, indicating its statistical significance in differentiating between the fungal morphologies analyzed msstate.edu. These findings underscore the utility of GC-MS in identifying compounds that can serve as potential biomarkers or indicators in biological and chemical research.

Q & A

Q. What ethical and reproducibility guidelines apply to publishing 2-methyl-purine research?

- Methodological Answer: Disclose funding sources and conflicts of interest. Provide step-by-step protocols in supplementary materials, including instrument settings and software parameters. Adhere to COPE guidelines for data integrity .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.